molecular formula C19H10BrCl2N3O2S B13378947 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B13378947
M. Wt: 495.2 g/mol
InChI Key: VJZPIMDMVKDZST-RMKNXTFCSA-N
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Description

The compound (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 5-bromoindole, undergoes a reaction with an appropriate aldehyde under acidic conditions to form the indole derivative.

    Synthesis of the Thioxodihydropyrimidine Core: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioxodihydropyrimidine core via a cyclization reaction.

    Final Coupling: The indole derivative and the thioxodihydropyrimidine core are coupled under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxodihydropyrimidine core, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced thioxodihydropyrimidine compounds, and various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Early research suggests it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity, while the thioxodihydropyrimidine core could contribute to its overall stability and reactivity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-[(5-methyl-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups The presence of the bromine atom on the indole ring, along with the dichlorophenyl and thioxodihydropyrimidine moieties, imparts unique chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C19H10BrCl2N3O2S

Molecular Weight

495.2 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(2,3-dichlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,27H,(H,24,26,28)/b9-6+

InChI Key

VJZPIMDMVKDZST-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C(=O)NC2=S)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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